Epidermal Growth Factor Receptor Peptide (985-996)
Description
Primary Amino Acid Sequence Analysis: DVVDADEYLIPQ Motif
The peptide’s primary sequence (Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln) spans residues 985–996 of EGFR’s C-terminal tail, a region critical for autoinhibition and phosphorylation-dependent signaling. Key features include:
- Phosphorylation site : Tyr992 (position 8) is a primary autophosphorylation site for EGFR’s kinase domain, enabling signal transduction through binding to effector proteins like Grb2.
- Structural determinants : Proline (Pro) at position 12 introduces conformational rigidity, while valine (Val) residues at positions 2 and 3 may promote β-sheet or β-turn formation.
- Charged residues : Asp (positions 1, 4, 6) and Glu (position 7) contribute to potential electrostatic interactions, while Leu (position 9) and Ile (position 10) provide hydrophobic stabilization.
| Position | One-Letter Code | Three-Letter Code | Functional Role |
|---|---|---|---|
| 985 | D | Asp | Charged interaction |
| 986 | V | Val | Hydrophobic core |
| 987 | V | Val | Hydrophobic core |
| 988 | D | Asp | Electrostatic bond |
| 989 | A | Ala | Structural flexibility |
| 990 | D | Asp | Phosphorylation site proximity |
| 991 | E | Glu | Charge-mediated interactions |
| 992 | Y | Tyr | Autophosphorylation site |
| 993 | L | Leu | Hydrophobic packing |
| 994 | I | Ile | Hydrophobic stabilization |
| 995 | P | Pro | Conformational constraint |
| 996 | Q | Gln | Hydrogen bonding potential |
Table 1: Primary sequence analysis of EGFR Peptide (985-996)
Secondary and Tertiary Structure Predictions via Computational Modeling
Computational modeling tools such as PEP-FOLD and APSSP2 provide insights into the peptide’s conformational preferences. Key findings include:
- Secondary structure : PEP-FOLD predicts a mix of β-turn and unordered coil structures, driven by the Pro residue at position 12 and the hydrophobic Val-Leu-Ile-Pro segment.
- Tertiary organization : Coarse-grained simulations suggest transient helical segments between residues 985–990, stabilized by Asp-Glu interactions, but no stable α-helix formation due to Pro-induced kinking.
- Critical constraints : The peptide’s short length (12 residues) and lack of disulfide bonds limit tertiary folding, favoring dynamic conformations resembling the native EGFR C-terminal domain’s disordered state.
| Method | Predicted Motif | Key Features |
|---|---|---|
| PEP-FOLD | β-turn + coil | Pro-induced kink at C-terminus; Val-Leu-Ile-Pro hydrophobic cluster |
| APSSP2 | Unordered coil | High flexibility due to Ala and Pro residues |
Table 2: Computational structure predictions for EGFR Peptide (985-996)
Comparative Structural Analysis with Native EGFR C-Terminal Domain
The native EGFR C-terminal domain (residues 980–1210) is intrinsically disordered, with regions exhibiting dynamic transitions between autoinhibited and active states. Key comparisons include:
- Autoinhibition : The native domain’s proximal region (residues 980–1022) adopts an inhibitory conformation, whereas the peptide (985–996) lacks this regulatory segment, enabling constitutive phosphorylation of Tyr992.
- Phosphorylation-dependent interactions : The peptide’s Tyr992 mimics the native site’s role
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCIQWQBUPWRLJ-XJSWDNOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N13O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Activation
The synthesis begins with the selection of a high-molecular-weight resin. Rink amide resin is commonly used due to its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates mild deprotection conditions. The resin is activated by introducing a rink amide linker, creating a stable platform for amino acid coupling. Trityl chloride-based resins are also employed for their ability to minimize side reactions during cleavage.
Amino Acid Coupling and Deprotection
Each amino acid in the sequence—Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln—is added sequentially. Fmoc-protected amino acids are used to shield reactive side chains, with coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activating the carboxyl group for reaction with the resin-bound amine. After each coupling step, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amine for the next residue.
Cleavage and Side-Chain Deprotection
Upon completion of the sequence, the peptide is cleaved from the resin using a weak acidic solution, typically 2–50% trifluoroacetic acid (TFA) in dichloromethane (DCM). This step also removes acid-labile protecting groups, such as tert-butyl (tBu) and benzyl (Bzl). For peptides with base-sensitive modifications, hydrogenolysis with palladium on carbon (Pd/C) is employed to cleave benzyl and nitro groups.
Synthesis Optimization Strategies
Protecting Group Selection
The choice of protecting groups significantly impacts yield and purity. For histidine residues, the 4-methoxytrityl (Mmt) group is preferred over Fmoc due to its stability during cleavage and compatibility with Pd/C-mediated hydrogenation. This adjustment reduces side reactions and improves final product integrity.
Solvent and Reaction Conditions
Optimal coupling efficiency is achieved in DMF or N-methylpyrrolidone (NMP), which solubilize both the resin and amino acids. Coupling times are typically 1–2 hours at room temperature, with microwave-assisted synthesis occasionally employed to accelerate reaction rates.
Table 1: Key Synthesis Parameters
| Parameter | Specification | Source |
|---|---|---|
| Resin | Rink amide MBHA | |
| Coupling Reagent | HBTU/HOBt | |
| Deprotection Agent | 20% piperidine/DMF | |
| Cleavage Solution | 2–50% TFA/DCM | |
| Side-Chain Deprotection | Pd/C, cyclohexadiene |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆₁H₉₃N₁₃O₂₃ | |
| Molecular Weight | 1376.46 g/mol | |
| Solubility | ≥137.6 mg/mL in DMSO | |
| Storage Conditions | -20°C (lyophilized) |
Challenges and Mitigation Strategies
Racemization Risks
The presence of aspartic acid and glutamic acid residues increases the risk of racemization during coupling. This is mitigated by using HOBt (hydroxybenzotriazole) as an additive and maintaining reaction temperatures below 25°C.
Aggregation and Incomplete Coupling
Hydrophobic segments, such as Val-Val and Leu-Ile, may cause aggregation. Incorporating pseudo-proline dipeptides or using stronger solvents like hexafluoroisopropanol (HFIP) improves solvation and coupling efficiency.
Chemical Reactions Analysis
Types of Reactions: Epidermal Growth Factor Receptor Peptide (985-996) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling agents in SPPS.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified sequences.
Scientific Research Applications
Biological Functions and Mechanisms
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding with its ligands, undergoes dimerization and autophosphorylation, triggering downstream signaling pathways such as MAPK, Akt, and JNK. These pathways are pivotal for cell proliferation, migration, and survival. The peptide segment 985-996 is particularly important as it has been identified to interact with various intracellular proteins, influencing EGFR's role in cellular signaling and cancer progression .
Targeting EGFR in Cancer Therapy
EGFR is overexpressed or mutated in many solid tumors, making it an attractive target for cancer therapies. The peptide (985-996) has been utilized in the development of therapeutic agents aimed at inhibiting EGFR signaling. These agents include:
- Tyrosine Kinase Inhibitors (TKIs): These small molecules inhibit the kinase activity of EGFR, effectively blocking the signaling pathways that promote tumor growth. Examples include gefitinib and erlotinib, which have shown efficacy in treating non-small cell lung cancer (NSCLC) with EGFR mutations .
- Monoclonal Antibodies: Antibodies such as cetuximab target the ligand-binding domain of EGFR to prevent activation. These therapies have significantly improved patient outcomes in various cancers .
Peptide Vaccination Strategies
The peptide 985-996 has also been explored in peptide vaccination strategies aimed at eliciting an immune response against tumors expressing EGFR. Studies have shown that vaccines targeting specific EGFR mutations can induce robust T-cell responses, providing a promising avenue for immunotherapy .
In Vitro Studies
In vitro assays using the peptide 985-996 have demonstrated its ability to modulate EGFR activity and downstream signaling pathways. For instance, researchers have developed fluorescence-based assays to measure EGFR tyrosine kinase activity in real-time, facilitating drug discovery efforts targeting this receptor .
In Vivo Models
Animal studies utilizing the peptide have provided insights into its role in tumor growth and metastasis. The peptide's influence on immune cell activation has also been documented, highlighting its potential as a therapeutic agent that can enhance anti-tumor immunity .
Case Studies and Clinical Trials
Several clinical studies have investigated the efficacy of targeting EGFR in various cancers:
- NSCLC Trials: Clinical trials involving TKIs like erlotinib and gefitinib have shown significant improvements in progression-free survival among patients with EGFR mutations .
- Peptide Vaccination Trials: Trials using personalized neoantigen peptides derived from mutated EGFR have reported promising safety profiles and encouraging clinical responses, particularly in advanced-stage NSCLC patients .
Summary of Findings
Mechanism of Action
The peptide exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation of its intrinsic protein-tyrosine kinase activity. This activation results in autophosphorylation of tyrosine residues on the receptor’s C-terminal domain, which then recruits and activates downstream signaling proteins. These proteins initiate several signal transduction cascades, including the MAPK, Akt, and JNK pathways, ultimately leading to DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Differences
A. Sequence and Target Domain
- EGFR Peptide (985-996) : Linear peptide spanning residues 985–996 (sequence unspecified in evidence but inferred from cytoplasmic domain). Used for antibody generation (e.g., F4 antibody) to detect EGFR expression .
- Kinase-Specific Peptides (Table 1): Peptides like KKKAEEEEYFELVAC (Peptide 1) and SPAFDNLYYWDQDPPERC (Peptide 2) target the kinase domain and are used in activity assays to measure EGFR enzymatic function .
B. Cyclic vs. Linear Design
Commercial and Research Utility
- EGFR Peptide (985-996): Widely available as a research reagent (e.g., GLPBIO GP10095-25, 25mg for ¥2079.00 ; ApexBio A1021-1A, 1mg for $435.6 ). Used in cancer diagnostics and biomarker studies.
- Kinase-Specific Peptides : Utilized in high-throughput screening for EGFR inhibitors (e.g., WSD-0922 in Table 1 of ).

Limitations and Advantages
- EGFR Peptide (985-996) :
- Kinase-Targeting Peptides: Advantages: Directly measure enzymatic activity, aiding drug discovery. Limitations: Limited utility in diagnostic immunohistochemistry.
Key Research Findings
- Antibody Specificity: The F4 antibody, generated against EGFR (985-996), identifies EGFR in 60–80% of non-small cell lung cancers and mesotheliomas, correlating with poor prognosis .
- Comparative Efficacy : Cyclic VEGF receptor peptides demonstrate superior binding kinetics (KD ~10 nM) compared to linear EGFR peptides, highlighting structural influences on function .
- Diagnostic Utility: Unlike kinase-targeting peptides, EGFR (985-996) enables robust immunohistochemical analysis, critical for retrospective cancer studies .
Biological Activity
Epidermal Growth Factor Receptor (EGFR) is a critical membrane-associated receptor that plays a vital role in various biological processes, including cell proliferation, differentiation, and survival. The peptide fragment known as Epidermal Growth Factor Receptor Peptide (985-996) represents a specific region of the EGFR that has garnered attention for its biological activity and potential therapeutic applications.
Structure and Function of EGFR
EGFR is a member of the ErbB family of receptor tyrosine kinases. Upon binding with ligands such as epidermal growth factor (EGF) and transforming growth factor alpha (TGF-α), EGFR undergoes dimerization, leading to autophosphorylation at specific tyrosine residues (e.g., Y992, Y1045, Y1068, Y1148, Y1173) in its C-terminal domain. This process activates downstream signaling pathways, including the MAPK and Akt pathways, which are crucial for cellular responses related to growth and survival .
Biological Activity of Peptide (985-996)
The peptide corresponding to residues 985-996 of EGFR has been studied for its unique interactions and biological activities:
- Signal Transduction : The peptide plays a role in modulating signal transduction pathways by interacting with G proteins, specifically Gsalpha. Studies indicate that the juxtamembrane region of EGFR can directly stimulate Gsalpha activity, which is essential for various signaling cascades .
- Cellular Effects : Activation of EGFR leads to significant cellular responses such as proliferation, migration, and adhesion. The peptide may influence these processes through its ability to engage with intracellular signaling mechanisms .
- Immunological Role : The peptide's interaction with immune cells suggests a potential role in modulating immune responses, particularly in skin biology where EGFR activation is crucial for the innate immune response .
Table 1: Summary of Key Findings on EGFR Peptide (985-996)
Case Study: Immunogenicity in Cancer Vaccination
A recent study investigated the immunogenicity of peptides derived from mutated forms of EGFR, including those relevant to non-small cell lung cancer (NSCLC). The results indicated that vaccination with these peptides elicited strong T-cell-mediated immune responses, highlighting their potential as effective therapeutic agents in cancer immunotherapy . Specifically, the use of peptides targeting the EGFRvIII mutation showed promising clinical efficacy when combined with standard treatments like temozolomide .
Q & A
Q. How to address conflicting results in EGFR pathway activation studies using the same peptide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

